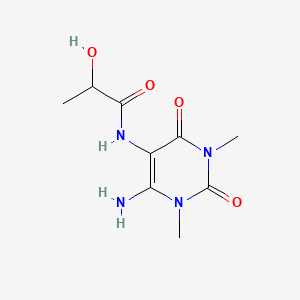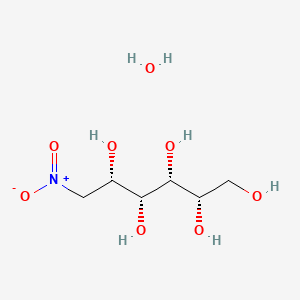![molecular formula C10H13ClO B566467 Bicyclo[2.2.1]heptane-2-carbonyl chloride, 6-ethylidene- CAS No. 101159-45-9](/img/structure/B566467.png)
Bicyclo[2.2.1]heptane-2-carbonyl chloride, 6-ethylidene-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[2.2.1]heptane-2-carbonyl chloride, 6-ethylidene-, is a chemical compound with the molecular formula C10H13ClO. It is a derivative of bicyclo[2.2.1]heptane, a structure known for its rigidity and unique three-dimensional shape. This compound is often used in organic synthesis and has various applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[2.2.1]heptane-2-carbonyl chloride, 6-ethylidene-, typically involves the chlorination of bicyclo[2.2.1]heptane derivatives. One common method is the reaction of bicyclo[2.2.1]heptane-2-carboxylic acid with thionyl chloride (SOCl2) under reflux conditions. This reaction replaces the carboxyl group with a carbonyl chloride group, yielding the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
Bicyclo[2.2.1]heptane-2-carbonyl chloride, 6-ethylidene-, undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form amides or esters.
Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation can convert the ethylidene group to a carboxyl group using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for chlorination reactions.
Lithium Aluminum Hydride (LiAlH4): Used for reduction reactions.
Potassium Permanganate (KMnO4): Used for oxidation reactions.
Major Products Formed
Amides and Esters: Formed from substitution reactions.
Alcohols: Formed from reduction reactions.
Carboxylic Acids: Formed from oxidation reactions.
Wissenschaftliche Forschungsanwendungen
Bicyclo[2.2.1]heptane-2-carbonyl chloride, 6-ethylidene-, has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Pharmaceutical Research: Investigated for its potential use in drug development due to its unique structure.
Material Science: Used in the development of new materials with specific properties.
Chemical Biology: Studied for its interactions with biological molecules and potential as a biochemical tool.
Wirkmechanismus
The mechanism of action of bicyclo[2.2.1]heptane-2-carbonyl chloride, 6-ethylidene-, involves its reactivity with nucleophiles and electrophiles. The carbonyl chloride group is highly reactive, making it a useful intermediate in various chemical reactions. The ethylidene group can participate in additional reactions, adding to the compound’s versatility.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[2.2.1]heptane-2-carbonyl chloride: Lacks the ethylidene group, making it less versatile in certain reactions.
Bicyclo[2.2.1]heptane-2-carboxylic acid: Contains a carboxyl group instead of a carbonyl chloride group, leading to different reactivity.
Bicyclo[2.2.1]heptane, 2-ethyl-: Lacks the carbonyl chloride group, limiting its use in certain synthetic applications.
Uniqueness
Bicyclo[2.2.1]heptane-2-carbonyl chloride, 6-ethylidene-, is unique due to the presence of both the carbonyl chloride and ethylidene groups. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in scientific research.
Eigenschaften
CAS-Nummer |
101159-45-9 |
|---|---|
Molekularformel |
C10H13ClO |
Molekulargewicht |
184.663 |
IUPAC-Name |
3-ethylidenebicyclo[2.2.1]heptane-5-carbonyl chloride |
InChI |
InChI=1S/C10H13ClO/c1-2-7-3-6-4-8(7)9(5-6)10(11)12/h2,6,8-9H,3-5H2,1H3 |
InChI-Schlüssel |
KGGNNWSLINLYAI-UHFFFAOYSA-N |
SMILES |
CC=C1CC2CC1C(C2)C(=O)Cl |
Synonyme |
Bicyclo[2.2.1]heptane-2-carbonyl chloride, 6-ethylidene- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-(2-aminoethyl)propane-1,3-diamine;N'-[2-(3-aminopropylamino)ethyl]propane-1,3-diamine;hexanedioic acid](/img/structure/B566384.png)
![5,6-Methanocyclopropa[4,5]cyclopenta[1,2-C]pyridine](/img/structure/B566386.png)







![(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(6R)-2-methyl-6-[(3S,5S,6S,8S,9R,10S,13R,14S,15R,17R)-6,8,15-trihydroxy-10,13-dimethyl-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-1,2,3,4,5,6,7,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]heptan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B566403.png)
![2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B566404.png)
![(3S,5S,6S,8S,9R,10S,13R,14S,15S,17R)-17-[(2R,5S)-5-[(2S,3R,4S,5R)-3-[(2S,3R,4R,5R)-3,4-dihydroxy-5-methoxyoxan-2-yl]oxy-5-hydroxy-4-methoxyoxan-2-yl]oxy-6-methylheptan-2-yl]-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,6,8,15-tetrol](/img/structure/B566405.png)
![Nicotinamide adenine dinucleotide, [adenine-2,8-3H]](/img/structure/B566407.png)
